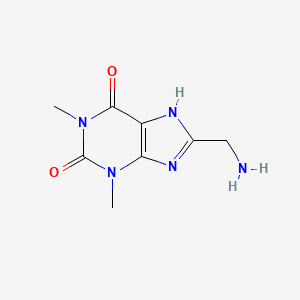

8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione

Description

Contextualization within Purine (B94841) Alkaloid Chemistry and Methylxanthine Derivatives

8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione is a synthetic compound that can be classified as a purine alkaloid and, more specifically, a methylxanthine derivative. biointerfaceresearch.com Purine alkaloids are naturally occurring nitrogenous bases, with well-known examples including caffeine (B1668208) and theophylline (B1681296). biointerfaceresearch.com The core of the target molecule is a xanthine (B1682287) scaffold, characterized by a purine base with two ketone groups at the C2 and C6 positions. hmdb.ca The "1,3-dimethyl" designation indicates that it is a derivative of theophylline. The key feature of this specific molecule is the "aminomethyl" group attached to the C8 position of the purine ring.

The purine scaffold is one of the most fundamental heterocyclic structures in nature. stackexchange.commdpi.com Its importance is underscored by its presence as the core of adenine (B156593) and guanine, the essential building blocks of nucleic acids (DNA and RNA). mdpi.comresearchgate.netacs.org This central role in genetic material highlights the inherent biocompatibility and evolutionary significance of the purine structure. stackexchange.com

Beyond genetics, purine derivatives are crucial in a multitude of cellular processes. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and various coenzymes. The purine ring system's ability to engage in various biological interactions has made it a privileged scaffold in drug discovery. nih.gov Researchers have successfully developed purine-based compounds for a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The versatility of the purine structure allows for modifications at several positions, enabling the synthesis of derivatives with diverse pharmacological profiles. acs.orgnih.gov

The C8 position of the purine-2,6-dione (B11924001) (xanthine) scaffold is a common site for chemical modification to develop new therapeutic agents. biointerfaceresearch.com Research indicates that incorporating specific substituents at the 1, 3, and 8 positions can lead to the synthesis of more potent compounds. dergipark.org.tr Modifications at the C8 position are particularly significant as they can influence the molecule's interaction with various biological targets, such as adenosine receptors and phosphodiesterases. biointerfaceresearch.combenthamdirect.com

| Substitution Type at C8 | Investigated Biological Activity | Example Compound Class |

| Phenyl / Aryl groups | Anticancer, Adenosine Receptor Antagonism | 8-Phenyltheophylline, 8-(4-phenoxyphenyl)purines |

| Heterocyclic moieties | Anticancer, Adenosine Receptor Antagonism | 8-(Thiazol-4-yl)-1,3-diethylxanthine |

| Aminoalkylamino chains | Serotonin (B10506) Receptor Ligands (Anxiolytic/Antidepressant) | 8-((4-(Arylpiperazin-1-yl)butyl)amino)theophylline |

| Piperazine groups | Bronchodilator, Adenosine Receptor Antagonism | 8-Piperazine ethyl xanthine derivatives |

| Proline / Pyrazole groups | Bronchodilasmolytic, Adenosine Receptor Binding | 8-(Proline/pyrazole)-substituted xanthines |

Identification of Research Gaps and Objectives for this compound

Despite the extensive investigation into 8-substituted purine-2,6-dione derivatives, a significant research gap exists specifically for this compound. A thorough review of the scientific literature reveals a scarcity of studies focused on the synthesis, characterization, and biological evaluation of this particular compound. While research on related molecules, such as 8-amino or more complex 8-aminoalkylamino derivatives, provides a foundation, the specific properties of the 8-aminomethyl variant remain largely unexplored. nih.gov

The primary objective for future research is to address this knowledge gap. This entails:

Chemical Synthesis and Characterization: The first step is to develop and optimize a reliable synthetic route to produce this compound in good yield and purity. Subsequent characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is crucial to confirm its structure and establish its physicochemical properties.

Pharmacological Screening: Based on the activities of structurally related compounds, the newly synthesized molecule should be subjected to a broad range of biological assays. Initial screening could focus on its potential as an adenosine receptor antagonist, a phosphodiesterase inhibitor, or a ligand for other receptors, given the known activities of xanthine derivatives. biointerfaceresearch.comnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the simple aminomethyl group at the C8 position influences biological activity compared to other substituents (e.g., a simple amino group, longer aminoalkyl chains, or bulky aryl groups) would provide valuable insights for medicinal chemists. nih.govnih.gov This would contribute to a more comprehensive understanding of the SAR for this class of compounds and guide the design of future derivatives with enhanced potency or selectivity.

By pursuing these objectives, the scientific community can elucidate the chemical and biological profile of this compound, potentially uncovering a new lead compound for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15/h3,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYQLPLUFLBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276899 | |

| Record name | 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-57-3 | |

| Record name | 8-(Aminomethyl)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione and Its Analogues

Direct Synthesis Strategies of 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione

The direct introduction of an aminomethyl group at the C8 position of the theophylline (B1681296) scaffold is a key objective in the synthesis of this target compound. This can be achieved through direct aminomethylation reactions or via multi-step sequences that involve the modification of a precursor molecule.

Direct aminomethylation at the C8 position of theophylline can be approached using reactions analogous to the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. In this context, the theophylline core provides the active hydrogen at the C8 position.

The general scheme for such a reaction would involve reacting theophylline with formaldehyde and ammonia (B1221849) (or a protected form of ammonia) to introduce the aminomethyl group. The reactivity of the C8 proton in theophylline allows for electrophilic substitution, making this approach theoretically viable. Modified Mannich reactions, which are effective for similar heterocyclic systems like 8-hydroxyquinolines, often utilize mild reaction conditions and simple reagents.

A more common and versatile approach to the synthesis of this compound involves the use of a pre-functionalized theophylline derivative, typically 8-halotheophylline, such as 8-bromotheophylline (B15645) or 8-chlorotheophylline (B119741). orientjchem.orgwikipedia.org These precursors serve as valuable starting materials for introducing various substituents at the C8 position through nucleophilic substitution. medchemexpress.com

A general multi-step synthetic route can be outlined as follows:

Halogenation: Theophylline is first halogenated at the C8 position to produce 8-bromotheophylline or 8-chlorotheophylline.

Introduction of a Precursor Moiety: The halogen at C8 is then displaced by a nucleophile that can be subsequently converted to an aminomethyl group. Common strategies include:

Cyanation followed by Reduction: Reacting 8-bromotheophylline with a cyanide salt (e.g., KCN) to form 8-cyanotheophylline. The cyano group is then reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Introduction of a Hydroxymethyl Group: 8-Bromotheophylline can be converted to 8-(hydroxymethyl)theophylline. This alcohol can then be converted to a more reactive leaving group, such as 8-(chloromethyl)theophylline, by reacting with a chlorinating agent like thionyl chloride (SOCl₂).

Amination: The resulting 8-(chloromethyl)theophylline can then undergo nucleophilic substitution with ammonia or a protected ammonia equivalent to yield the final product, this compound.

This multi-step approach offers greater control and is often higher yielding compared to direct aminomethylation. biointerfaceresearch.com

Synthesis of Chemically Modified Analogues and Derivatives

The primary amine of the aminomethyl group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogues and derivatives.

The reactivity of the primary amine allows for derivatization through various reactions, including acylation, amidation, and alkylation.

The aminomethyl group readily undergoes acylation or amidation when treated with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This reaction is fundamental for conjugating the theophylline scaffold to other molecules or for creating a library of N-acyl derivatives. For instance, the synthesis of 8-anilide theophylline derivatives has been reported, showcasing the feasibility of forming an amide bond at this position. nih.gov

The general reaction involves the coupling of this compound with a carboxylic acid, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) can proceed directly, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 1: Examples of Acylating Agents for Amidation Reactions

| Acylating Agent | Resulting Derivative |

|---|---|

| Acetic Anhydride | N-( (1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)acetamide |

| Benzoyl Chloride | N-( (1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)benzamide |

| Phenylacetic Acid | N-( (1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)-2-phenylacetamide |

The nitrogen atom of the aminomethyl group can be alkylated to produce secondary or tertiary amines. Common alkylation strategies include:

Reaction with Alkyl Halides: The primary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction. This method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Reductive Amination: A more controlled method for producing secondary or tertiary amines is reductive amination. This involves reacting the primary amine with an aldehyde or a ketone to form an intermediate imine (or a Schiff base), which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is highly versatile and allows for the introduction of a wide range of alkyl groups.

Table 2: Potential Alkylation Strategies and Products

| Reagents | Alkylation Method | Potential Product |

|---|---|---|

| Methyl Iodide, K₂CO₃ | Direct Alkylation | 1,3-Dimethyl-8-((methylamino)methyl)-7H-purine-2,6-dione |

| Benzaldehyde, NaBH₃CN | Reductive Amination | 8-((Benzylamino)methyl)-1,3-dimethyl-7H-purine-2,6-dione |

| Acetone, NaBH₃CN | Reductive Amination | 8-((Isopropylamino)methyl)-1,3-dimethyl-7H-purine-2,6-dione |

Derivatization at the Aminomethyl Moiety

Conjugation with Reporter Moieties for Research Applications

The 8-(aminomethyl) group serves as a versatile nucleophilic handle for the covalent attachment of various reporter moieties, which are indispensable tools for biochemical and cellular research. This conjugation allows for the visualization and tracking of the xanthine (B1682287) derivative, enabling studies of its distribution, binding kinetics, and interactions with biological targets. acs.org

Standard bioconjugation techniques are readily applicable. The primary amine can react with N-hydroxysuccinimide (NHS) esters of fluorescent dyes (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) to form stable amide bonds. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic, while minimizing hydrolysis of the NHS ester. sigmaaldrich.comlumiprobe.com Similarly, isothiocyanate-derivatized fluorophores react with the amine to yield stable thiourea (B124793) linkages.

Beyond fluorescent probes, other reporter groups such as biotin (B1667282) can be conjugated using similar amine-reactive chemistry. Biotinylation allows for subsequent detection or purification using streptavidin- or avidin-based affinity systems. The development of fluorescently-labeled xanthine antagonists has proven to be a powerful alternative to radioligands for studying adenosine (B11128) receptors, enabling techniques like flow cytometry and fluorescence microscopy. acs.org

Table 1: Common Amine-Reactive Chemistries for Conjugation To display the table, click on the relevant section.

View Data

| Reactive Group on Reporter | Functional Group on Xanthine | Resulting Linkage | Typical Reaction Conditions |

| N-Hydroxysuccinimide (NHS) Ester | 8-(aminomethyl) | Amide | pH 8.0-9.0, Aqueous Buffer, Room Temp |

| Isothiocyanate | 8-(aminomethyl) | Thiourea | pH 9.0-10.0, Aqueous Buffer, Room Temp |

| Aldehyde/Ketone | 8-(aminomethyl) | Imine (Schiff Base) -> Amine (post-reduction) | pH 6.0-7.5, followed by reductive amination (e.g., NaBH₃CN) |

Substitutions on the Purine (B94841) Core and N-positions

The pharmacological and chemical properties of xanthine derivatives are profoundly influenced by the nature and position of substituents on the purine ring system. uniroma1.it The xanthine scaffold offers multiple sites for chemical modification, primarily at the N1, N3, N7, and C8 positions, allowing for the generation of extensive analogue libraries. uniroma1.it

Regioselective Functionalization of the Xanthine Nucleus

Achieving regioselectivity is a critical challenge in xanthine chemistry due to the presence of multiple reactive nitrogen and carbon atoms. The alkylation of the imidazole (B134444) ring nitrogens (N7 and N9) is a classic example. In 1,3-disubstituted xanthines like theophylline, the N7 position is generally more nucleophilic and sterically accessible, leading to preferential alkylation at this site under basic conditions. beilstein-journals.org However, reaction conditions can be tuned to favor N9 substitution. For instance, using specific bases or bulky alkylating agents can alter the N7/N9 ratio. mdpi.com

Direct C-H functionalization at the C8 position represents a more modern and atom-economical approach. Transition-metal-free, oxidant-mediated cross-dehydrogenative coupling reactions have been developed to introduce hydroxymethyl groups at C8 of various methylxanthines. researchgate.net This method avoids the need for pre-functionalized starting materials, such as 8-haloxanthines. While direct C-H activation is a powerful tool, controlling regioselectivity between the C8 position and other sites on the purine or on existing substituents remains a key synthetic challenge. mdpi.com In enzymatic systems like xanthine oxidase, the C8 position is the specific site of nucleophilic attack, highlighting its inherent reactivity. nih.gov

Introduction of Diverse Chemical Groups at Positions 1, 3, and 7

For the target compound, the 1- and 3-positions are occupied by methyl groups, defining it as a theophylline derivative. However, the synthesis of analogues allows for wide variation at these positions. The classic Traube purine synthesis, starting from substituted 6-aminouracil (B15529) derivatives, allows for the introduction of diverse alkyl or aryl groups at the N1 and N3 positions prior to the formation of the imidazole ring. frontiersin.org

The N7 position of the theophylline core is readily functionalized via N-alkylation or N-arylation. Reaction of theophylline with alkyl halides (e.g., benzyl bromide, propargyl bromide) or aryl halides in the presence of a base like potassium carbonate is a standard procedure. beilstein-journals.orgresearchgate.netmdpi.com This allows for the introduction of a vast array of functional groups that can modulate the molecule's properties.

Table 2: Examples of N7-Substituted Theophylline Derivatives To display the table, click on the relevant section.

View Data

| N7-Substituent | Reagent | Base | Reference |

| Benzyl | Benzyl bromide | K₂CO₃ | researchgate.net |

| Propargyl | Propargyl bromide | K₂CO₃ | researchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropan-2-yl | 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | CsF | beilstein-journals.org |

| (2-carboxyethyl) | Methyl acrylate | K₂CO₃ | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound Derivatives (Theoretical/Methodological Exploration)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. nih.gov For xanthine derivatives, several greener methodologies have been explored and can be theoretically applied to the synthesis of the title compound and its analogues.

One of the most impactful techniques is the use of microwave irradiation. Microwave-assisted synthesis dramatically reduces reaction times for key steps in xanthine synthesis, such as the imidazole ring closure to form the purine core. asianpubs.orgnih.gov Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.netbohrium.com This acceleration reduces energy consumption and can minimize the formation of degradation byproducts. Furthermore, microwave heating has enabled solvent-free reactions, for example, in the insertion of amide fragments into related purinedione cores, which aligns with the green chemistry principle of eliminating or reducing the use of hazardous solvents. uniroma1.it

The choice of solvent is another critical aspect. Water is an ideal green solvent, and methodologies have been developed for the N-alkylation of xanthines in water at elevated temperatures using sealed-vessel technology (e.g., Q-Tube®), thereby avoiding volatile organic compounds (VOCs). mdpi.com The use of ionic liquids as recyclable, non-volatile solvents has also been demonstrated in the synthesis of related nitrogen heterocycles. nih.gov

Finally, improving atom economy by using catalytic reactions and avoiding protecting groups is a core green principle. The development of direct C-H functionalization methods, as discussed in section 2.2.2.1, is a prime example of enhancing atom economy by avoiding the use of halogenated intermediates and the waste associated with their synthesis. researchgate.net

Scalability Considerations for Laboratory and Pre-clinical Research

Transitioning a synthetic route from small-scale laboratory synthesis to a larger, pre-clinical scale (gram to kilogram) presents significant challenges. rsc.org For complex heterocyclic molecules like xanthine derivatives, issues of purification, process control, and reproducibility become critical.

Initial laboratory syntheses often rely on chromatography for purification, which is not practical or economical for large-scale production. nih.gov Therefore, a key consideration for scalability is the development of a process where the final product can be isolated and purified by crystallization. This requires careful control of the final reaction step to minimize impurities that may inhibit crystallization or be difficult to remove. For example, in the synthesis of related pyrimidine (B1678525) derivatives, methods were developed to selectively hydrolyze ester impurities to facilitate the crystallization of the desired product. nih.gov

The choice of synthetic methodology also impacts scalability. While microwave-assisted synthesis is highly efficient at the lab scale and has been demonstrated on a gram scale, specialized equipment is required for kilo-scale microwave reactors. researchgate.netasianpubs.org An alternative approach for process intensification is flow chemistry. Flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time), improve safety by minimizing the volume of reactive intermediates at any given time, and can be run continuously to produce large quantities of material. nih.gov An integrated flow chemistry platform has been successfully used to synthesize libraries of xanthine-based inhibitors, demonstrating its potential for producing compounds for pre-clinical evaluation. nih.gov

Ultimately, a scalable synthesis must be robust, reproducible, and use reagents and procedures that are safe and economically viable on a larger scale. This often involves re-evaluating and optimizing each step of the synthetic sequence developed during initial discovery research. rsc.orgnih.gov

Chemical Reactivity and Transformations of 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione

Reactivity of the Primary Amine Functionality in the 8-Position

The primary aminomethyl group at the 8-position of the theophylline (B1681296) core is a key site of reactivity, enabling a variety of chemical modifications.

Nucleophilic Reaction Potentials

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to react with a range of electrophilic reagents. While specific studies on 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione are not extensively detailed in the literature, the reactivity can be inferred from analogous reactions with other 8-aminoalkyl derivatives of theophylline.

For instance, 8-(omega-aminoalkyl)theophyllines have been shown to react with electrophiles like fluorescein-5-isothiocyanate and dansyl chloride. nih.gov These reactions result in the formation of fluorescently labeled theophylline derivatives, highlighting the nucleophilic nature of the terminal amino group which attacks the electrophilic carbon of the isothiocyanate or the sulfonyl chloride. nih.gov This suggests that this compound would readily undergo similar nucleophilic substitution reactions.

Common nucleophilic reactions involving primary amines include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. These transformations would allow for the introduction of a wide variety of functional groups, extending the molecular structure from the 8-position.

Condensation and Imine Formation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction typically proceeds under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the C=N double bond. researchgate.net

Schiff bases are a versatile class of compounds with a wide range of applications. nih.gov The formation of an imine from this compound would introduce a new point of structural diversity and could be used to link the theophylline core to other molecules. The general reaction for Schiff base formation is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) |

The synthesis of Schiff bases from various amines and carbonyl compounds is a well-established area of organic chemistry, and it is expected that this compound would follow these general reactivity patterns. researchgate.netajrconline.org

Stability and Degradation Pathways in Controlled In Vitro Chemical Environments

The stability of a pharmaceutical compound is a critical factor in its potential applications. The degradation of this compound can be influenced by factors such as pH and the presence of oxidizing agents.

Hydrolytic Stability Assessments

The hydrolytic stability of this compound is an important parameter, particularly in aqueous environments. While specific data for this compound is limited, studies on the degradation of related structures, such as amoxicillin (B794), which also contains an amino group, show that pH plays a critical role. nih.gov The degradation of amoxicillin in aqueous solution follows pseudo-first-order kinetics and is subject to both specific-acid and specific-base catalysis. nih.gov It is plausible that the aminomethyl group of the title compound could be susceptible to pH-dependent degradation pathways, although the purine (B94841) ring itself is generally stable under a range of pH conditions. Studies on theophylline have shown it to be stable in parenteral nutrition solutions for extended periods. nih.gov

Oxidative Stability Investigations

The purine ring system can be susceptible to oxidative degradation. Studies on the oxidative degradation of theophylline, the parent compound, have shown that it can be degraded by hydroxyl radicals. mdpi.com The presence of inorganic compounds can affect the degradation efficiency by scavenging these radicals. mdpi.com The end-products of theophylline degradation often result from hydroxylation of the purine core. mdpi.com It is therefore likely that this compound would also be susceptible to oxidative degradation, potentially at both the purine ring and the aminomethyl substituent. The primary amine could be oxidized, leading to a variety of degradation products.

Complexation with Metal Ions for Research Probes

The presence of multiple nitrogen and oxygen atoms in the structure of this compound suggests that it has the potential to act as a ligand and form complexes with metal ions. The nitrogen atoms of the purine ring, the carbonyl oxygens, and the nitrogen of the aminomethyl group can all potentially coordinate with metal centers.

The ability of similar molecules, such as 8-hydroxyquinoline, to form stable complexes with a variety of metal ions is well-documented. scirp.orgscirp.orgnih.gov These complexes have found applications in various fields, including medicinal chemistry and materials science. scirp.org The coordination of metal ions can significantly alter the physicochemical properties of the organic ligand.

| Potential Coordinating Atom | Metal Ion | Potential Geometry |

| Purine Ring Nitrogens | Transition Metals (e.g., Cu(II), Zn(II)) | Octahedral, Tetrahedral |

| Carbonyl Oxygens | Transition Metals, Lanthanides | Various |

| Aminomethyl Nitrogen | Transition Metals | Various |

Further research is needed to fully elucidate the coordination chemistry of this compound and the properties of its metal complexes.

Photochemical Behavior and Photostability Studies

Limited scientific literature is available specifically detailing the photochemical behavior and photostability of this compound. To date, comprehensive studies elucidating its quantum yield, photodegradation pathways, and the nature of its photoproducts have not been published. However, an understanding of its potential photochemical properties can be inferred from the behavior of its core structure, theophylline, and related substituted xanthine (B1682287) derivatives.

The photostability of a chemical compound is its ability to resist degradation upon exposure to light. This is a critical parameter in the development of pharmaceutical substances, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. The process is governed by the molecule's ability to absorb ultraviolet (UV) or visible light, and the efficiency with which this absorbed energy can induce chemical reactions.

Theophylline, the parent structure of the compound , is known to be relatively stable under direct exposure to UV radiation. However, its degradation can be induced in the presence of photosensitizers or through advanced oxidation processes involving UV light and hydrogen peroxide (H2O2). The degradation of theophylline in such systems often proceeds through the formation of intermediates like xanthine and uric acid derivatives.

The introduction of an aminomethyl group at the 8-position of the theophylline ring system is expected to influence its photochemical behavior. The UV absorption spectrum of this compound would likely be similar to that of theophylline, which exhibits absorption maxima in the UV region, typically around 270-280 nm. The aminomethyl substituent may cause a slight shift in the absorption wavelength (a chromophoric shift) and could potentially introduce new photochemical reaction pathways.

Based on the principles of organic photochemistry, potential photodegradation pathways for this compound could involve the aminomethyl group. For instance, N-C bond cleavage is a common photochemical reaction for compounds containing a benzylamine-like moiety, which could lead to the formation of 8-methyltheophylline (B3063968) and other degradation products. Additionally, the purine ring itself, while relatively stable, could undergo photo-induced reactions, especially in the presence of reactive oxygen species generated by photosensitizers.

Given the absence of specific experimental data, any discussion on the photochemical behavior of this compound remains speculative. Rigorous photostability studies, conducted according to established guidelines (e.g., International Council for Harmonisation, ICH), would be necessary to fully characterize its behavior upon exposure to light and to identify any potential photodegradants. Such studies would involve exposing the compound to standardized light sources and analyzing the resulting changes using chromatographic and spectroscopic methods.

Table of UV Absorption Data for Theophylline and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Theophylline | Water | 272 | 10,200 |

| Theophylline | 0.1 M HCl | 270 | 9,700 |

| Theophylline | 0.1 M NaOH | 275 | 11,600 |

| 8-Chlorotheophylline (B119741) | Ethanol | 276 | 9,800 |

| 8-Bromotheophylline (B15645) | Water | 277 | 9,900 |

Note: The data in this table is based on published values for theophylline and its 8-halogenated derivatives and is provided for comparative purposes. The UV absorption characteristics of this compound have not been specifically reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione Analogues

Design Principles for Elucidating Molecular Interactions

The design of analogues of 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline (B1681296), is rooted in the principles of structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The primary goal is to systematically modify the chemical structure to understand and optimize its interactions with biological targets, such as G protein-coupled receptors like adenosine (B11128) receptors. The xanthine (B1682287) scaffold, being a key component of many biologically active compounds, offers multiple positions for substitution, allowing for a detailed exploration of the molecular interactions that govern affinity and selectivity. dergipark.org.trresearchgate.net

Key design principles for these analogues often involve:

Systematic modification of substituents: Researchers introduce a variety of chemical groups at different positions of the purine (B94841) ring (N1, N3, N7, and C8) to probe the steric, electronic, and hydrophobic requirements of the binding pocket of the target protein.

Isosteric and bioisosteric replacements: This involves replacing certain functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for biological activity.

Conformational constraint: Introducing rigid elements into the structure can help to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation required for optimal binding.

Introduction of reporter groups: Attaching fluorescent or radioactive labels can aid in studying the binding and localization of the compounds.

Influence of Substituents on Molecular Target Affinity

The affinity of this compound analogues for their molecular targets is highly dependent on the nature and position of the substituents on the purine ring.

Impact of Aminomethyl Substituent Modifications on Binding Profiles

The aminomethyl group at the 8-position of the purine ring is a key determinant of the binding profile of these analogues. Modifications to this substituent can significantly alter the affinity and selectivity of the compound for its molecular targets. For instance, in a series of 8-aminoalkyl derivatives of 1,3-dimethyl-purine-2,6-dione, the length of the alkyl chain and the nature of the terminal amino group were found to be critical for affinity to serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT7). nih.gov

Research has shown that the introduction of a basic side chain, such as an aminomethyl group, can increase water solubility and provide an additional point of interaction with the target protein. nih.gov The specific interactions can be further modulated by altering the substituents on the nitrogen atom of the aminomethyl group. For example, incorporating larger, more hydrophobic groups can lead to enhanced binding affinity if the target protein has a corresponding hydrophobic pocket. Conversely, the introduction of polar groups may be beneficial if the binding site is rich in polar amino acid residues.

Effects of Purine Ring System Modifications on Selectivity

Modifications to the purine ring system, beyond the 8-position, play a crucial role in determining the selectivity of these analogues for different molecular targets. The substituents at the N1, N3, and N7 positions of the xanthine core have been extensively studied. researchgate.net

N7 Position: Substitution at the N7 position can also modulate biological activity. In some cases, the introduction of substituents at this position can lead to a decrease in adenosine receptor antagonism. researchgate.net However, in other contexts, such as in the design of 5-HT receptor ligands, modifications at the N7 position with arylalkyl or allyl groups have been explored to design new ligands with preserved π-electron systems. nih.gov

The interplay between substituents at different positions of the purine ring is complex and often synergistic. A modification at one position can influence the optimal substituent at another position. Therefore, a systematic and combinatorial approach to modifying the purine ring system is often necessary to achieve high selectivity for a specific molecular target.

Identification of Key Pharmacophoric Elements for Pre-clinical Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, several key pharmacophoric elements have been identified through extensive SAR studies.

The essential pharmacophoric features for many xanthine-based antagonists, particularly for adenosine receptors, include:

The Xanthine Scaffold: The bicyclic purine-2,6-dione (B11924001) core serves as the fundamental framework for orienting the substituents in the correct spatial arrangement for binding.

Substituents at N1 and N3: Small alkyl groups, such as methyl or propyl, at these positions are often important for maintaining high affinity.

The 8-Position Substituent: This is a critical region for determining both affinity and selectivity. The aminomethyl group provides a key interaction point, and its length, flexibility, and terminal functionality are crucial for specific receptor recognition. For example, in the context of adenosine A1 receptor antagonists, a chain of two or four carbon atoms linking a pyridazinone system at the 8-position of a 1-propylxanthine (B20157) nucleus showed high affinity and selectivity. nih.gov

Hydrogen Bonding Moieties: The carbonyl groups and nitrogen atoms within the purine ring can act as hydrogen bond acceptors and donors, forming crucial interactions with the amino acid residues of the target protein.

The specific arrangement and nature of these pharmacophoric elements can be tailored to achieve desired biological activity and selectivity for different molecular targets.

Conformational Analysis and its Relation to Molecular Recognition

The three-dimensional conformation of this compound analogues is a critical factor in their ability to bind to their molecular targets, a process known as molecular recognition. The flexibility of the aminomethyl side chain at the 8-position allows the molecule to adopt various conformations, and the bioactive conformation is the one that fits most favorably into the binding site of the target protein.

Computational modeling and X-ray crystallography are powerful tools for studying the conformational preferences of these molecules and their interactions with their targets. For instance, studies on other purine-based inhibitors have shown that the purine ring typically binds in a specific pocket, making extensive hydrophobic interactions, while the side chain extends into an adjacent pocket. mdpi.com The orientation of the side chain and its ability to form specific interactions, such as hydrogen bonds or π-π stacking, are crucial for high-affinity binding.

The conformational freedom of the aminomethyl substituent can be a double-edged sword. While it allows the molecule to adapt to different binding sites, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a key strategy in drug design is to pre-organize the molecule in its bioactive conformation by introducing conformational constraints, which can lead to an increase in binding affinity. Understanding the relationship between conformation and molecular recognition is essential for the rational design of more potent and selective analogues.

Computational and Theoretical Investigations of 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of a molecule. Such studies can elucidate the electron distribution, molecular orbital energies, and predict various spectroscopic features, offering a detailed portrait of the molecule's behavior.

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. aimspress.comresearcher.life A smaller HOMO-LUMO gap suggests higher reactivity. For purine (B94841) derivatives, these calculations can help in understanding their potential as bioactive agents. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. aimspress.com The MEP map helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets. For instance, the nitrogen and oxygen atoms in the purine ring system are typically electron-rich, while the hydrogen atoms of the aminomethyl group are electron-poor.

Table 1: Illustrative Quantum Chemical Properties of a Purine Derivative

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

Note: The values in this table are illustrative and based on typical values for similar purine derivatives. Specific calculations for 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione are required for precise data.

Computational methods can predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These predictions are valuable for assigning the signals in experimental NMR spectra.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the C=O, N-H, and C-N stretching vibrations.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. d-nb.infochemrxiv.org The solvent environment can also be modeled to provide more accurate predictions. d-nb.info

Table 2: Illustrative Predicted Spectroscopic Data for a Purine Derivative

| Spectrum | Predicted Feature | Wavenumber/Wavelength (Illustrative) |

| IR | C=O stretching | 1650-1700 cm⁻¹ |

| IR | N-H bending | 1600-1650 cm⁻¹ |

| IR | C-N stretching | 1250-1350 cm⁻¹ |

| UV-Vis | π → π* transition | 275 nm |

Note: These are illustrative values. Actual spectroscopic data would require specific computational analysis of this compound.

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathways and the activation energies involved. researchgate.net This is particularly useful in understanding its synthesis, metabolism, and potential chemical transformations in a biological environment.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, such as an enzyme or a receptor.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These predictions provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been investigated as potential inhibitors of various kinases, and docking studies have been used to understand their binding interactions. dntb.gov.uanih.gov The aminomethyl group and the purine core of the title compound offer multiple points for potential interactions with amino acid residues in a protein's active site.

A key component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the protein. The score is used to rank different binding poses and different ligands. Validating the scoring function is crucial to ensure the reliability of the docking results. This is often done by comparing the predicted binding affinities with experimentally determined values for a set of known ligands. For purine-2,6-dione (B11924001) derivatives, which have shown affinity for targets like serotonin (B10506) receptors, validating the scoring function would involve docking a series of known binders and non-binders and ensuring the scoring function can distinguish between them. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for a Purine Derivative with a Kinase Target

| Parameter | Description | Value (Illustrative) |

| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant interactions. | Asp184, Lys67, Leu132 |

| Types of Interactions | Nature of the chemical interactions. | Hydrogen bonds, hydrophobic interactions |

Note: This table provides an illustrative example of the type of data obtained from a molecular docking study. The specific results for this compound would depend on the chosen biological target.

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with biological macromolecules, such as proteins. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this methodology can be understood from studies on analogous 8-substituted xanthine (B1682287) derivatives.

Conformational stability is a critical factor influencing a molecule's biological activity. For this compound, the flexibility of the aminomethyl group at the 8-position is of particular interest. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological target.

In the context of protein-ligand dynamics, MD simulations can elucidate the binding process and the stability of the resulting complex. These simulations can reveal the key amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic forces), and the role of solvent molecules. For instance, in simulations of other xanthine derivatives with their target proteins, such as adenosine (B11128) receptors or phosphodiesterases, MD has been instrumental in understanding the subtle conformational changes that occur upon binding and how these changes translate into biological function. Such studies provide a dynamic picture that goes beyond the static view offered by techniques like X-ray crystallography. The insights gained from these simulations are invaluable for the rational design of new ligands with improved affinity and selectivity.

Table 1: Representative Data from Molecular Dynamics Simulations of a Theophylline (B1681296) Derivative-Protein Complex

| Simulation Parameter | Value |

| Simulation Time | 200 ns |

| RMSD of Ligand | 1.5 ± 0.3 Å |

| RMSF of Key Active Site Residues | 0.8 - 2.5 Å |

| Average Number of Hydrogen Bonds | 3 ± 1 |

| Binding Free Energy (MM/PBSA) | -45.5 ± 5.2 kcal/mol |

Note: This table presents hypothetical yet representative data for a theophylline derivative to illustrate the outputs of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For derivatives of this compound, this could be, for example, their inhibitory concentration (IC50) against a specific enzyme or their binding affinity (Ki) to a receptor. The next step involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as its physicochemical, electronic, and steric properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR model for a series of 8-substituted theophylline derivatives might take the form:

log(1/IC50) = 0.75 * LogP - 0.23 * MW + 1.5 * HD_count + 2.1

Where LogP represents the lipophilicity, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such a model would suggest that increased lipophilicity and a higher number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. A vast number of descriptors can be calculated, but including too many can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. Therefore, various descriptor selection techniques are used to identify the most relevant features that govern the biological activity.

Once a model is developed, it must be rigorously validated to ensure its predictive power. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is the ultimate test of its predictive ability. A high correlation between the predicted and experimental activities for the test set indicates a reliable QSAR model. These validated models then become powerful tools in chemical biology for the virtual screening of large compound libraries and the rational design of new, more potent molecules.

Table 2: Key Parameters in a Hypothetical QSAR Model for Theophylline Analogs

| Statistical Parameter | Value | Description |

| n (Training Set) | 30 | Number of compounds used to build the model. |

| n (Test Set) | 10 | Number of compounds used to validate the model. |

| r² | 0.85 | Coefficient of determination for the training set. |

| q² | 0.72 | Cross-validated coefficient of determination. |

| r²_pred | 0.81 | Predictive r² for the external test set. |

This systematic application of computational and theoretical investigations provides a detailed and predictive understanding of the chemical and biological properties of this compound and its analogs, significantly accelerating the process of drug discovery and development.

Molecular Mechanism of Action Studies of 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione in Pre Clinical Research Models

Receptor Binding Assays and Affinity Determination

No published receptor binding assay results or affinity constants (Kᵢ, Kₔ) for this specific compound are available.

Cellular Pathway Modulation in In Vitro Systems

Cyclic Nucleotide Signaling Modulation:There are no studies describing the in vitro effects of this compound on cellular levels of cAMP or cGMP.

Without primary research data, a scientifically accurate and thorough article adhering to the requested structure cannot be generated.

Signal Transduction Cascade Perturbations (e.g., NF-κB, HDAC)

Currently, there is a lack of specific studies investigating the effects of 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione on key signal transduction cascades such as the Nuclear Factor-kappa B (NF-κB) pathway or its influence on Histone Deacetylase (HDAC) activity. Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has been conducted in the context of their affinity for serotonin (B10506) receptors, but these studies did not extend to an analysis of downstream NF-κB or HDAC signaling pathways. nih.gov Therefore, the capacity of this compound to modulate these critical cellular signaling networks remains an open area for future investigation.

Gene Expression Regulation at the Molecular Level

Consistent with the absence of signal transduction data, there is no direct evidence from preclinical models detailing how this compound may regulate gene expression at the molecular level. The necessary precursor studies that would elucidate its impact on transcription factors and epigenetic modifiers have not been published.

Interaction with Nucleic Acids and Proteins (Non-Enzymatic/Non-Receptor)

The direct, non-enzymatic and non-receptor-mediated interactions of this compound with macromolecules like nucleic acids and proteins are also not well-characterized in the available literature.

DNA Intercalation/Binding Studies

No specific studies have been published that demonstrate or quantify the ability of this compound to intercalate with or bind to DNA. While the study of small molecules that can interact with DNA is a significant area of research, this particular compound has not been a documented subject of such investigations. mdpi.com For context, other purine-dione derivatives, such as 3-(2-deoxy-β-D-erythropentofuranosyl)-pyrimido[1,2-f]purine-6,10(3H,5H)-dione (6-oxo-M1dG), have been shown to intercalate into DNA duplexes, but this is a structurally distinct molecule. nih.gov

Protein Complex Formation and Allosteric Modulation

There is a lack of evidence to suggest that this compound forms specific protein complexes or acts as an allosteric modulator. The field of allosteric modulation of purine (B94841) receptors is an active area of research, with various small molecules identified as positive allosteric modulators (PAMs) for adenosine (B11128) receptors. nih.gov However, this compound is not mentioned among the compounds studied for these effects. Research on other 8-aminoalkyl derivatives of purine-2,6-dione (B11924001) has focused on their role as ligands for serotonin receptors, which implies a direct receptor binding mechanism rather than allosteric modulation of other proteins. nih.gov

Summary of Research Findings

The table below summarizes the current state of research on the specified molecular mechanisms for this compound based on available preclinical data.

| Mechanism of Action | Research Findings for this compound |

| NF-κB Pathway Perturbation | No specific data available. |

| HDAC Activity Modulation | No specific data available. |

| Gene Expression Regulation | No specific data available. |

| DNA Intercalation/Binding | No specific data available. |

| Protein Complex Formation | No specific data available. |

| Allosteric Modulation | No specific data available. |

Advanced Analytical Methodologies for the Research and Characterization of 8 Aminomethyl 1,3 Dimethyl 7h Purine 2,6 Dione and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D of novel derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary data on the chemical environment of protons and carbons within the molecule.

In the ¹H NMR spectrum, the protons of the two N-methyl groups (N1-CH₃ and N3-CH₃) on the purine (B94841) ring are expected to appear as distinct singlets. The methylene (B1212753) protons of the aminomethyl group (-CH₂-NH₂) at the C8 position would likely present as a singlet, while the amine protons (-NH₂) may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

In ¹³C NMR spectroscopy, characteristic signals for the carbonyl carbons (C2 and C6) of the purine-2,6-dione (B11924001) ring are expected at the lower field region of the spectrum. The carbons of the N-methyl groups will appear at the higher field, and the methylene carbon of the 8-(aminomethyl) substituent will have a distinct chemical shift. For xanthine (B1682287) itself, ¹³C NMR signals have been assigned at approximately 158.0 ppm (C3), 163.3 ppm (C4), and 162.0 ppm (C5) in D₂O at pH 10.5. bmrb.io Solid-state NMR studies on the parent compound, theophylline (B1681296), have shown that ¹³C chemical shifts can vary significantly between different polymorphic forms, highlighting the sensitivity of this technique to the local solid-state environment. nih.govacs.org

For novel derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the precise placement of substituents and elucidating the complete molecular architecture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| N1-CH₃ | ~3.2 | N1-CH₃ | ~28 |

| N3-CH₃ | ~3.4 | N3-CH₃ | ~30 |

| C8-CH₂ | ~4.0 | C8-CH₂ | ~35-45 |

| -NH₂ | Variable (broad) | C5 | ~107 |

| N7-H | ~11-13 (if present) | C4 | ~148 |

| C2 (C=O) | ~151 | ||

| C6 (C=O) | ~155 | ||

| C8 | ~150-160 |

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its molecular formula (C₈H₁₁N₅O₂). The calculated monoisotopic mass of this compound is 195.075625 Da. chemspider.com

Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which would be observed at m/z 210.10, confirming the molecular weight. nih.gov EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. researchgate.net

The fragmentation pattern of this compound is expected to be influenced by the stable purine core and the aminomethyl substituent. Key fragmentation pathways would likely involve:

α-cleavage: The primary fragmentation is often the cleavage of the C-C bond adjacent to the amino group, leading to the loss of the CH₂NH₂ radical and formation of a stable ion corresponding to the 8-purinyl cation.

Loss of NH₃: Cleavage of the C-N bond can result in the loss of ammonia (B1221849).

Ring Fragmentation: The purine ring system itself can undergo characteristic fragmentation, often involving the sequential loss of neutral molecules like CO and HCN, which is typical for xanthine derivatives. researchgate.net The mass spectra of related xanthine derivatives often show these characteristic fragmentation patterns. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z (ESI) | Ion | Description |

|---|---|---|

| 210.10 | [M+H]⁺ | Protonated Molecular Ion |

| Predicted EI Fragmentation Ions | ||

| 209.09 | [M]⁺ | Molecular Ion |

| 179.08 | [M-CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 151.05 | [M-CH₂NH₂-CO]⁺ | Subsequent loss of carbon monoxide |

| 124.04 | [M-CH₂NH₂-CO-HCN]⁺ | Further loss of hydrogen cyanide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.govnih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orgopenstax.org

Key expected absorptions include:

N-H stretching: The primary amine (-NH₂) group will show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). The N-H bond of the imidazole (B134444) ring (N7-H) would also exhibit a stretching vibration in this area, often as a broader band.

C-H stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range.

C=O stretching: Strong, sharp absorption bands corresponding to the two carbonyl groups (C2=O and C6=O) of the dione (B5365651) structure are anticipated in the 1650-1720 cm⁻¹ region. openstax.org

N-H bending: The bending vibration of the amine group typically appears around 1600 cm⁻¹.

C=N and C=C stretching: Vibrations from the purine ring system are expected in the 1400-1600 cm⁻¹ fingerprint region.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200-3400 | N-H Stretch | Imidazole Ring (N7-H) |

| 2850-3000 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂) |

| 1650-1720 | C=O Stretch (strong, sharp) | Amide Carbonyls |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| 1400-1600 | C=N, C=C Stretch | Purine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, specifically identifying chromophores. The purine ring system of this compound is the primary chromophore, which is expected to exhibit strong absorption in the UV region due to π→π* electronic transitions. For the parent compound theophylline, the absorption maximum (λ_max) is typically observed around 274 nm. The introduction of the aminomethyl group at the C8 position may cause a slight shift (either bathochromic or hypsochromic) in the λ_max depending on its electronic influence on the purine system.

X-ray Crystallography and Solid-State Characterization

The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, are critical as they influence stability, solubility, and bioavailability.

Crystal Structure Determination of the Compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal crystal lattice. mdpi.com The parent compound, theophylline, is well-known for its polymorphism, existing in at least four anhydrous forms (I, II, III, and IV) and a monohydrate, each with distinct thermodynamic stabilities and physical properties. nih.govacs.orghhu.de Form II is often the kinetically favored form obtained from many non-aqueous solvents, while Form IV is considered the most thermodynamically stable. acs.org

The introduction of the 8-(aminomethyl) substituent is expected to significantly alter the polymorphic landscape compared to theophylline. The aminomethyl group provides additional and potent hydrogen bonding sites (-NH₂), which can lead to the formation of new, stable crystal packing arrangements and potentially new polymorphic forms.

Crystal engineering principles can be applied to design new solid forms with desired properties. The primary amine group of this compound is a prime target for crystal engineering. It can be used to form salts with pharmaceutically acceptable acids or co-crystals with suitable co-formers. nih.gov By selecting co-formers with complementary functional groups (e.g., carboxylic acids), it is possible to create specific and robust hydrogen-bonding synthons, thereby directing the assembly of molecules into predictable and stable crystalline architectures with tailored physicochemical properties.

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental in the research and characterization of this compound, enabling its separation from impurities and its isolation for further studies. The choice of technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and preparative isolation of this compound and its analogues due to its high resolution and sensitivity. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

Column Selection: The stationary phase is critical for effective separation. For a polar compound like this compound, which contains both a basic amino group and the purine-2,6-dione core, reversed-phase columns are a common choice. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which allows for the retention of a broad range of molecules. For enhanced retention of polar compounds, columns with different surface chemistries, such as C8 or those with embedded polar groups, can be employed. The selection is often guided by initial screening experiments with a variety of stationary phases.

Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier, is tailored to achieve optimal retention and peak shape. The pH of the aqueous buffer is a crucial parameter, as it influences the ionization state of the aminomethyl group. A slightly acidic pH can ensure the amine is protonated, which can lead to better peak shapes and controlled retention on a reversed-phase column. Common buffers include phosphate (B84403) and acetate. The organic modifier, typically acetonitrile (B52724) or methanol, is used to control the elution strength. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed for separating compounds with a range of polarities. ijsra.net

Detection: Ultraviolet (UV) detection is commonly used for purine-containing compounds due to their inherent chromophores. The selection of the detection wavelength is based on the UV spectrum of this compound, with a wavelength of maximum absorbance chosen to ensure high sensitivity. uobasrah.edu.iq For instance, theophylline, a structurally related compound, is often detected around 270-280 nm. uobasrah.edu.iq Photodiode array (PDA) detectors can provide spectral information, which aids in peak identification and purity assessment.

Method Validation: Once developed, the HPLC method is validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). uobasrah.edu.iq

Illustrative HPLC Parameters for Theophylline Analogues

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acidic modifier improves peak shape for basic analytes. Gradient elution allows for separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 272 nm | Wavelength of maximum absorbance for the purine ring system. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar and non-volatile molecule due to the presence of the amino group and the purine structure. Therefore, a derivatization step is essential to convert it into a volatile and thermally stable derivative suitable for GC-MS analysis. sigmaaldrich.comthermofisher.com

Derivatization Strategies: The primary goal of derivatization is to mask the polar functional groups (in this case, the primary amine) to increase volatility. sigmaaldrich.com Common derivatization approaches for compounds with active hydrogens include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or a more sterically hindered silyl (B83357) group like tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting silyl derivatives are significantly more volatile and thermally stable. sigmaaldrich.com

Acylation: This involves the reaction of the amino group with an acylating agent, such as an anhydride (B1165640) or an acyl halide. Perfluoroacyl derivatives, for example, are often used as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry.

Alkylation: This method can also be employed to increase volatility.

GC-MS Analysis: Once derivatized, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of derivatives based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

Expected Derivatization Reaction for this compound with BSTFA

| Reactant | Reagent | Expected Product | Analytical Advantage |

|---|---|---|---|

| This compound | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 8-((trimethylsilylamino)methyl)-1,3-dimethyl-7-(trimethylsilyl)-7H-purine-2,6-dione | Increased volatility and thermal stability for GC-MS analysis. |

Biophysical Techniques for Molecular Interaction Studies (e.g., ITC, SPR)

Understanding the molecular interactions of this compound with its biological targets is crucial for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free biophysical techniques that provide detailed insights into binding events. harvard.edu

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. harvard.edu This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. harvard.edu

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule (e.g., a protein or nucleic acid) in a sample cell. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters.

Thermodynamic Parameters Obtainable from ITC

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity (KD) | The dissociation constant, a measure of the strength of the interaction. | A lower KD indicates a stronger binding affinity. |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the target. | Provides information on the binding mode and the formation of complexes. |

| Enthalpy (ΔH) | The heat change associated with the binding event. | Indicates the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved in binding. |

| Entropy (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |